molecular formula C2H7NO2S B075009 N-Methylmethanesulfonamide CAS No. 1184-85-6

N-Methylmethanesulfonamide

Cat. No. B075009
CAS RN: 1184-85-6
M. Wt: 109.15 g/mol
InChI Key: UHNHTTIUNATJKL-UHFFFAOYSA-N
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Patent
US06710178B2

Procedure details

2.50 g (9.42 mmol) of methyl 3-amino-2-[1-(4-fluorophenyl)methanoyl]-4-methylpent-2-enoate were introduced into 2.08 g (28.3 mmol) of N-methylmethanesulphonamide and 3.49 g (47.1 mmol) of tert-butanol together with 3.79 g (28.3 mmol) of N-cyano-N-methylmethanesulphonamide. 1.87 g (18.8 mmol) of sodium tert-butoxide were added to this suspension at room temperature after the course of 15 min (exothermic). After 4 h at 76° C., the reaction suspension was poured onto 20 g of ice water. The suspension was stirred in an ice bath, and the precipitate was filtered off and washed with water (2×2.5 ml). After drying in a high vacuum, 1.61 g of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methanesulphonyl-N-methylamino)pyrimidine-5-carboxylate were obtained in the form of a pale beige solid.
Name
methyl 3-amino-2-[1-(4-fluorophenyl)methanoyl]-4-methylpent-2-enoate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
N-cyano-N-methylmethanesulphonamide
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH:17]([CH3:19])[CH3:18])=[C:3]([C:8]([C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1)=O)[C:4]([O:6][CH3:7])=[O:5].CNS(C)(=O)=O.C(O)(C)(C)C.[C:31]([N:33]([CH3:38])[S:34]([CH3:37])(=[O:36])=[O:35])#[N:32].CC(C)([O-])C.[Na+]>>[F:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]2[C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([CH:17]([CH3:19])[CH3:18])[N:1]=[C:31]([N:33]([S:34]([CH3:37])(=[O:36])=[O:35])[CH3:38])[N:32]=2)=[CH:11][CH:12]=1 |f:4.5|

Inputs

Step One
Name
methyl 3-amino-2-[1-(4-fluorophenyl)methanoyl]-4-methylpent-2-enoate
Quantity
2.5 g
Type
reactant
Smiles
NC(=C(C(=O)OC)C(=O)C1=CC=C(C=C1)F)C(C)C
Name
Quantity
2.08 g
Type
reactant
Smiles
CNS(=O)(=O)C
Name
Quantity
3.49 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
N-cyano-N-methylmethanesulphonamide
Quantity
3.79 g
Type
reactant
Smiles
C(#N)N(S(=O)(=O)C)C
Step Two
Name
Quantity
1.87 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
ice water
Quantity
20 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water (2×2.5 ml)
CUSTOM
Type
CUSTOM
Details
After drying in a high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(=O)OC)C(C)C)N(C)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.